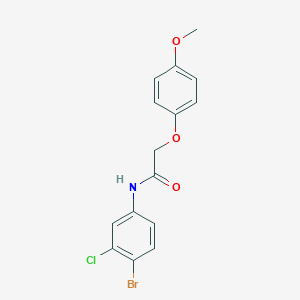
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that features a combination of halogenated phenoxy and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Ether Formation: The halogenated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The phenoxy ether and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyrazole moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Has a propanone instead of an ethanone group.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Has a butanone instead of an ethanone group.
Uniqueness
The presence of both bromo and chloro substituents on the phenoxy ring, combined with the dimethyl-substituted pyrazole ring, gives 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether unique chemical properties
Propriétés
Formule moléculaire |
C13H12BrClN2O2 |
|---|---|
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 |
Clé InChI |
QTYRVJYFQCFYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
SMILES canonique |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320425.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320426.png)
![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320427.png)
![5-Benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320428.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320433.png)




![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)



